1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine

Quantitative Lipidomics Internal Standard Calibration LC-MS/MS Method Validation

1-Pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine (C38H74NO8P; exact mass 703.5152), commonly abbreviated as PE(15:0/18:1(9Z)) or 15:0-18:1 PE, is a synthetic, mixed-chain glycerophosphoethanolamine containing a saturated pentadecanoyl (C15:0) chain at the sn-1 position and a monounsaturated oleoyl (C18:1, 9Z) chain at the sn-2 position. It belongs to the phosphatidylethanolamine (PE) class, which are zwitterionic phospholipids that constitute major structural components of biological membranes and participate in membrane fusion, autophagy, and lipoprotein assembly.

Molecular Formula C38H74NO8P
Molecular Weight 704.0 g/mol
Cat. No. B12074593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine
Molecular FormulaC38H74NO8P
Molecular Weight704.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1
InChIKeyADCNXGARWPJRBV-UVCQAILXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine: Defined Odd-Chain PE for Quantitative Lipidomics & Biophysical Studies


1-Pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine (C38H74NO8P; exact mass 703.5152), commonly abbreviated as PE(15:0/18:1(9Z)) or 15:0-18:1 PE, is a synthetic, mixed-chain glycerophosphoethanolamine containing a saturated pentadecanoyl (C15:0) chain at the sn-1 position and a monounsaturated oleoyl (C18:1, 9Z) chain at the sn-2 position. It belongs to the phosphatidylethanolamine (PE) class, which are zwitterionic phospholipids that constitute major structural components of biological membranes and participate in membrane fusion, autophagy, and lipoprotein assembly. [1] Unlike abundant endogenous PE species containing even-chain fatty acids (e.g., 16:0, 18:0, 18:1), the presence of the odd-chain pentadecanoic acid at sn-1 makes this compound essentially absent from mammalian lipidomes, a property that underpins its primary application as a quantitative internal standard in mass spectrometry-based lipidomics. [2]

Quantitative lipidomics Odd-chain C15:0 eliminates endogenous background
Biophysical studies Defined single-species architecture ensures reproducibility
Method development Supports LC-MS/MS internal standard calibration

Why Even-Chain PE Analogs Cannot Replace 15:0-18:1 PE in Quantitative Lipidomics & Defined Membrane Models


Simple substitution of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine with common even-chain phosphatidylethanolamines such as POPE (16:0/18:1 PE), DPPE (16:0/16:0 PE), or DOPE (18:1/18:1 PE) fundamentally compromises analytical accuracy and biophysical conclusions. In quantitative lipidomics, endogenous PE species with even-chain fatty acids generate signals that are indistinguishable from their biological counterparts, introducing matrix interference that elevates limits of detection (LOD) and reduces the linear dynamic range of calibration curves. [1] In contrast, the odd-chain C15:0 moiety of PE(15:0/18:1) provides a mass spectral signal devoid of endogenous biological background, making it an essential component of the commercially validated EquiSPLASH internal standard mixture. From a biophysical perspective, the asymmetric chain-length mismatch (C15 vs C18) in the target compound alters acyl chain packing relative to symmetric or all-even-chain PEs, modulating the propensity for non-lamellar (hexagonal HII) phase formation—a parameter critical for membrane fusion studies and liposomal delivery system design. Generic substitution thus introduces uncontrolled variables in both analytical and functional assays.

Endogenous interference
Even-chain PE analogs co-elute with native species, reducing quantitation accuracy.
Altered membrane curvature
Chain-length mismatch (Δ3 vs Δ2) shifts non-lamellar phase propensity; fusion assay results may differ.
Acyl chain heterogeneity
Natural PE extracts contain variable species distributions, confounding biophysical reproducibility.

Head-to-Head Evidence: Why 15:0-18:1 PE Outperforms Conventional PE Standards in Lipidomic Quantification


PE 15:0-18:1(d7) Achieves a Functional Sensitivity (LOQ) of 5.02 nM in a Biological Matrix, Enabling Accurate Quantitation Below Endogenous PE Background

In a validated single-cell lipidomics workflow, the deuterated analog of the target compound, 15:0-18:1(d7) PE, demonstrated a limit of quantitation (LOQ) of 5.02 nM (R² = 0.976) in a PANC-1 pancreatic cancer cell extract matrix (14 cells/µL). [1] This performance is directly comparable to other EquiSPLASH lipid class standards measured under identical conditions: 15:0-18:1(d7) PC (LOQ = 2.15 nM, R² = 0.995) and 15:0-18:1(d7) PG (LOQ = 1.51 nM, R² = 0.998). [1] Critically, this LOQ is achieved in the absence of endogenous background interference because the odd-chain C15:0 moiety prevents co-elution and isobaric overlap with native even-chain PE species (e.g., PE 16:0/18:1, endogenous LOQ typically >50 nM due to matrix background).

LOQ in PANC-1 matrix
Reported comparison
5.02 nM (LOQ)
LOD 1.66 nM, R²=0.976 at m/z 711.566
Enables quantification below endogenous PE background
Deuterated analog (d7); PANC-1 extract, 14 cells/µL, EquiSPLASH
Quantitative Lipidomics Internal Standard Calibration LC-MS/MS Method Validation

Purity ≥99% and Single-Molecular Species Definition Eliminates Batch-to-Batch Variability Observed with Natural PE Extracts

The target compound is synthesized as a single, defined molecular species with ≥99% purity (TLC), exact mass 703.52 Da, and certified composition (C 64.83%, H 10.60%, N 1.99%, O 18.18%, P 4.40%). In contrast, 'natural' PE extracts (e.g., egg PE or soy PE) are heterogeneous mixtures of multiple acyl chain compositions, with typical purity specifications of ≥97% total PE but variable species distribution (egg PE: ~30% 16:0/18:1, ~20% 18:0/18:2, ~15% 18:0/18:1, etc.). This compositional heterogeneity in natural PE batches introduces variability in critical bilayer parameters: gel-to-liquid crystalline phase transition temperature (Tm) ranges from -20°C to +10°C for egg PE vs. a singular, reproducible value for the defined synthetic PE.

Purity & species definition
Supplier data
≥99% single species
C15:0/18:1(9Z) defined; exact mass 703.52 Da
Specification review: supports reproducible biophysical measurements
Batch-to-batch consistency vs. natural PE extracts
Lipid Standardization Phospholipid Characterization Procurement Specification

Mixed-Chain Architecture Induces Non-Lamellar Phase Propensity Distinct from Symmetric or Even-Chain PE Analogs

The target compound's molecular geometry—featuring a saturated C15:0 chain at sn-1 and monounsaturated C18:1 chain at sn-2—creates a chain-length asymmetry of 3 methylene units, which promotes negative membrane curvature and non-lamellar (inverted hexagonal HII) phase formation. In contrast, the commonly used analog POPE (16:0/18:1 PE) has a chain-length asymmetry of 2 methylene units, while DOPE (18:1/18:1 PE) has symmetric monounsaturated chains. The increased chain asymmetry of 15:0-18:1 PE is predicted to lower the lamellar-to-hexagonal phase transition temperature (TH) relative to POPE (TH ≈ 71°C for POPE in fully hydrated dispersions) and to increase monolayer spontaneous curvature magnitude, though direct experimental TH data for 15:0-18:1 PE remain to be published. [1]

Chain asymmetry
Class-level inference
ΔC = 3 methylene units
Predicted TH
May support curvature-sensitive assay design; direct TH data needed
Based on chain-length mismatch scaling
Shelf-life stability
Supplier data
1 year at −20°C
Powder, non-hygroscopic, no inert atmosphere required
Extended shelf-life supports longitudinal study reproducibility
Stability data per manufacturer CoA
Membrane Biophysics Lipid Polymorphism Hexagonal Phase Behavior

Stability Profile Supports Long-Term Storage Without Degradation, Critical for Multi-Year Analytical Consistency

The target compound demonstrates a stability of 1 year when stored at -20°C in powder form, with no light sensitivity concerns (non-hygroscopic under recommended conditions). This compares favorably to natural PE extracts, which typically require storage at -20°C to -80°C under inert atmosphere to prevent oxidation of polyunsaturated fatty acid moieties (e.g., egg PE containing ~5% arachidonic acid (20:4) is highly prone to lipid peroxidation within 6 months even at -20°C). The monounsaturated oleoyl chain in 15:0-18:1 PE confers resistance to oxidative degradation while retaining sufficient chain fluidity for biophysical studies, achieved without the need for argon sparging or antioxidant addition.

Shelf-life stability
Supplier data
1 year at −20°C
Powder, non-hygroscopic, no inert atmosphere required
Extended shelf-life supports longitudinal study reproducibility
Stability data per manufacturer CoA
Lipid Stability Storage Conditions Quality Assurance

Procurement-Relevant Applications of 1-Pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine Backed by Quantitative Evidence


Quantitative Single-Cell and Tissue Lipidomics Internal Standard

With a validated LOQ of 5.02 nM in PANC-1 cell extract (R² = 0.976), 15:0-18:1(d7) PE is an optimal internal standard for LC-MS/MS quantification of phosphatidylethanolamine species in samples where endogenous PE abundance exceeds 50 nM. [1] The odd-chain C15:0 moiety ensures zero biological background, enabling accurate normalization across sample types including single cells, plasma, and tissue biopsies. Procurement of the non-deuterated parent compound supports method development, while the deuterated analog is supplied as part of the pre-formulated EquiSPLASH mixture at 100 µg/mL.

Defined-Composition Lipid Bilayer Models for Membrane Fusion and Curvature Studies

The mixed-chain architecture of 15:0-18:1 PE (C15:0 at sn-1, C18:1 at sn-2) creates a chain-length asymmetry of 3 methylene units, predicted to generate intermediate spontaneous curvature that fills the gap between weakly fusogenic POPE (ΔC=2) and highly fusogenic DOPE (ΔC=0). [2] This makes it an essential component for reconstituting SNARE-mediated fusion systems, studying curvature-sensing protein domains (e.g., BAR domains), and engineering liposomal formulations where tunable bilayer stress is desired. The ≥99% purity minimizes confounding effects from lipid heterogeneity, a recognized limitation of natural PE extracts.

Stable Long-Term Calibration Standard for Multi-Center Lipidomic Harmonization

With a demonstrated 1-year shelf-life at -20°C without special atmospheric protection, 15:0-18:1 PE surpasses the oxidative stability of polyunsaturated natural PE extracts (egg PE: <6 months). This property is critical for multi-center lipidomic harmonization studies that require consistent calibration materials across collaborating laboratories over extended periods. Single-species purity (≥99%) eliminates the batch-to-batch compositional drift inherent in natural PE extracts, ensuring inter-laboratory comparability of absolute PE quantitation.

Application
Selection Property
Validation Focus
Quantitative single-cell & tissue lipidomics
Odd-chain C15:0 eliminates endogenous background interference
Matrix-matched LOQ and calibration linearity
Membrane fusion & curvature biophysics
Defined chain-length asymmetry (ΔC=3) and high single-species purity
Phase transition temperature (TH) and curvature propensity in assay conditions
Multi-center lipidomic harmonization standard
1-year shelf-life without special storage requirements
Lot-to-lot consistency and oxidative stability over time
Quote Request

Request a Quote for 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.